molecular formula C14H31NO B6320182 1-Amino-tetradecan-2-ol CAS No. 14627-63-5

1-Amino-tetradecan-2-ol

Cat. No.: B6320182
CAS No.: 14627-63-5
M. Wt: 229.40 g/mol
InChI Key: HKGKYUVCADNOOC-UHFFFAOYSA-N
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Description

1-Amino-tetradecan-2-ol is a long-chain amino alcohol with a molecular formula of C₁₄H₃₁NO. It features a 14-carbon backbone with an amino group (-NH₂) at position 1 and a hydroxyl group (-OH) at position 2. This structural configuration grants it amphiphilic properties, enabling interactions with both hydrophobic and hydrophilic environments.

Properties

IUPAC Name

1-aminotetradecan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14,16H,2-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGKYUVCADNOOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Amino-tetradecan-2-ol with structurally related amino alcohols, based on data extrapolated from evidence on shorter-chain analogs and substitution patterns:

Compound Name Molecular Formula Chain Length Functional Group Positions Key Properties Applications
1-Amino-tetradecan-2-ol C₁₄H₃₁NO 14 carbons -NH₂ (C1), -OH (C2) High hydrophobicity; potential for membrane interactions Surfactants, lipid-based drug carriers
1-Aminohexan-2-ol C₆H₁₅NO 6 carbons -NH₂ (C1), -OH (C2) Moderate solubility; chiral center for asymmetric catalysis Chiral auxiliaries, organic synthesis
2-Amino-1-(4-methylphenyl)ethan-1-ol C₉H₁₃NO Phenyl-substituted -NH₂ (C2), -OH (C1), methyl (C4) Enhanced aromatic interactions; improved pharmacokinetics Medicinal chemistry, receptor ligands
1-Amino-3-(thiophen-2-yl)propan-2-ol C₇H₁₁NOS Thiophene-substituted -NH₂ (C1), -OH (C2), thiophene (C3) Electrophilic reactivity; potential anticancer activity Bioactive compound synthesis
2-Amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol C₅H₈N₃O₂ Oxadiazole-substituted -NH₂ (C2), -OH (C1), oxadiazole (C2) Dual functional groups for diverse reactivity Heterocyclic chemistry, drug design

Key Differentiators of 1-Amino-tetradecan-2-ol :

Chain Length and Hydrophobicity: Its 14-carbon chain distinguishes it from shorter analogs (e.g., 1-Aminohexan-2-ol), conferring higher lipid solubility. This property may enhance its utility in lipid bilayer penetration or sustained-release formulations .

Functional Group Spatial Arrangement: The proximity of the amino and hydroxyl groups (C1 and C2) could enable intramolecular hydrogen bonding, stabilizing specific conformations—a feature observed in chiral amino alcohols like 1-Aminohexan-2-ol .

Comparison with Aromatic Analogs: Unlike phenyl- or thiophene-substituted analogs (e.g., ), 1-Amino-tetradecan-2-ol lacks aromaticity, reducing π-π stacking interactions but increasing flexibility for hydrophobic binding .

Research Findings and Methodological Considerations

Contradictions and Gaps :

  • Solubility Data: Shorter-chain amino alcohols exhibit moderate water solubility (e.g., 1-Aminohexan-2-ol), but the hydrophobicity of 1-Amino-tetradecan-2-ol may limit this property. Standardized solubility assays are needed .

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